tert-butyl N-cyclohexyl-N-methylcarbamate
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Overview
Description
tert-Butyl N-cyclohexyl-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties. This compound is characterized by the presence of a tert-butyl group, a cyclohexyl group, and a methyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-cyclohexyl-N-methylcarbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with methyl isocyanate to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-cyclohexyl-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carbamate derivatives with additional functional groups.
Reduction: Amines and alcohols.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl N-cyclohexyl-N-methylcarbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its carbamate moiety can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential drug targets.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a precursor for the synthesis of bioactive molecules. Its stability and reactivity make it suitable for medicinal chemistry applications.
Industry: In industrial applications, this compound is used in the production of agrochemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl N-cyclohexyl-N-methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
- tert-Butyl N-methylcarbamate
- tert-Butyl N-cyclohexylcarbamate
- tert-Butyl N-phenylcarbamate
Comparison: tert-Butyl N-cyclohexyl-N-methylcarbamate is unique due to the presence of both cyclohexyl and methyl groups, which confer distinct steric and electronic properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. The cyclohexyl group provides steric hindrance, enhancing the compound’s stability, while the methyl group contributes to its reactivity in chemical transformations.
Properties
CAS No. |
907209-76-1 |
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Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl N-cyclohexyl-N-methylcarbamate |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)13(4)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 |
InChI Key |
NJCMYRUBEZOQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1 |
Purity |
95 |
Origin of Product |
United States |
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